molecular formula C12H8ClNO2 B2598230 3-(7-Chloroquinolin-2-yl)prop-2-enoic acid CAS No. 59394-19-3

3-(7-Chloroquinolin-2-yl)prop-2-enoic acid

Cat. No. B2598230
CAS RN: 59394-19-3
M. Wt: 233.65
InChI Key: DTGDXORPULFIOX-UHFFFAOYSA-N
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Description

“3-(7-Chloroquinolin-2-yl)prop-2-enoic acid” is an organic compound with the molecular formula C12H8ClNO2 . It is also known as CQPA.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C12H8ClNO2/c13-9-3-1-8-2-4-10(5-6-12(15)16)14-11(8)7-9/h1-7H,(H,15,16)/b6-5+ .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.65 . It is a powder in physical form .

Scientific Research Applications

Photophysical Properties

Novel chloroquinoline-based chalcones containing a 1,2,3-triazole moiety were synthesized and studied for their photophysical properties. The compounds were characterized, and their absorbance, fluorescence spectra, and quantum yield were investigated. The effect of different solvents on emission spectra and quantum yield was also explored, along with the ground and excited state dipole moments, demonstrating the photophysical potential of these compounds for various applications (Singh, Sindhu, & Khurana, 2015).

Synthesis and Antibacterial Properties

3-(7-Chloroquinolin-2-yl)prop-2-enoic acid derivatives were synthesized and screened for their anti-inflammatory and antibacterial properties. A series of these compounds demonstrated significant anti-inflammatory activity, and specific compounds showed substantial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in medicinal chemistry (Alam et al., 2011).

Eco-Friendly Development and Synthesis

The compound was used in eco-friendly and cost-effective synthesis methods, demonstrating its versatility in green chemistry. The use of K2CO3–Al2O3 as an activating catalyst under ultrasonic radiations for synthesizing quinoline chalcones showcases a benign, efficient, and fast procedure, promoting environmentally friendly chemical practices (Tiwari, Ali, & Meshram, 2011).

Antimicrobial and Antifungal Activities

The compound's derivatives were synthesized and screened for antimicrobial and antifungal activities against various bacterial and fungal organisms. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents for treating infections (Sarveswari & Vijayakumar, 2016).

properties

IUPAC Name

(E)-3-(7-chloroquinolin-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-9-3-1-8-2-4-10(5-6-12(15)16)14-11(8)7-9/h1-7H,(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDXORPULFIOX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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